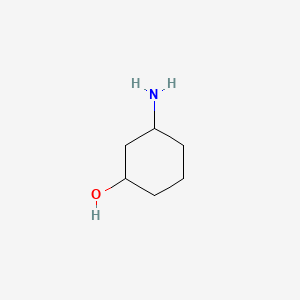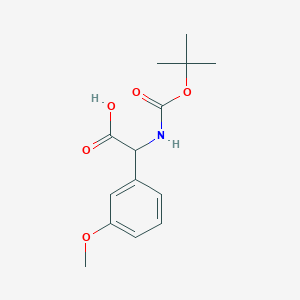
(N-BOC-Amino)(3-methoxyphenyl)acetic acid
描述
(N-BOC-Amino)(3-methoxyphenyl)acetic acid is a compound that features a tert-butoxycarbonyl (BOC) protected amino group attached to a 3-methoxyphenyl acetic acid moiety
作用机制
Target of Action
It’s known that n-boc-amino acids are commonly used in the synthesis of peptides and proteins, suggesting that this compound may interact with various biological targets depending on the specific context of its use .
Mode of Action
(N-BOC-Amino)(3-methoxyphenyl)acetic acid is a type of N-BOC-Amino acid. The N-BOC group is a protective group used in organic synthesis for the protection of amino groups . The compound undergoes reactions involving the selective deprotection of the N-BOC group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates . This deprotection strategy involves the electrophilic character of oxalyl chloride .
Biochemical Pathways
The compound’s role in the deprotection of the n-boc group suggests it may be involved in various biochemical transformations, particularly in the synthesis of peptides and proteins .
Result of Action
The molecular and cellular effects of this compound are likely to be context-dependent, given its role in the synthesis of various peptides and proteins. The deprotection of the N-BOC group can lead to the formation of various bioactive compounds, potentially influencing a wide range of cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the deprotection of the N-BOC group takes place under room temperature conditions . Other factors, such as pH and the presence of other reactive species, may also influence its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (N-BOC-Amino)(3-methoxyphenyl)acetic acid typically involves the protection of the amino group with a BOC group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine (Et3N) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (DCM) at room temperature . The resulting BOC-protected amino compound is then coupled with 3-methoxyphenyl acetic acid to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
(N-BOC-Amino)(3-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to alcohols.
Substitution: The BOC-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
科学研究应用
(N-BOC-Amino)(3-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential as a prodrug or in drug delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
相似化合物的比较
Similar Compounds
(N-BOC-Aminooxy)acetic acid: Similar in structure but contains an aminooxy group instead of an amino group.
(N-BOC-Amino)(4-methoxyphenyl)acetic acid: Similar but with the methoxy group in the para position.
Uniqueness
(N-BOC-Amino)(3-methoxyphenyl)acetic acid is unique due to the position of the methoxy group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This positional difference can result in distinct pharmacological and chemical properties compared to its analogs.
属性
IUPAC Name |
2-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-6-5-7-10(8-9)19-4/h5-8,11H,1-4H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMHSWFMWHVVHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-([1,1'-Biphenyl]-3-yl)propanoic acid](/img/structure/B3135783.png)
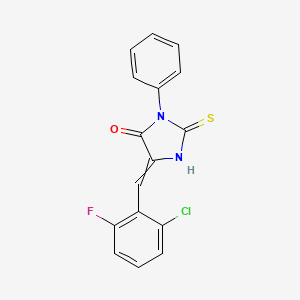
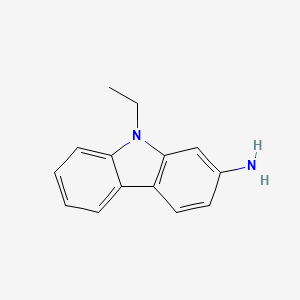
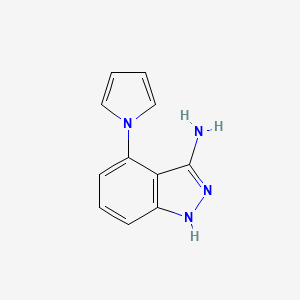
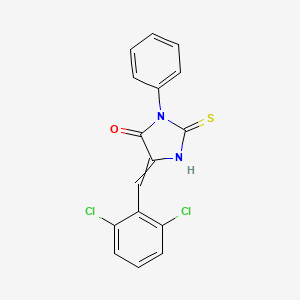
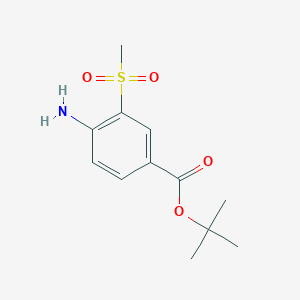
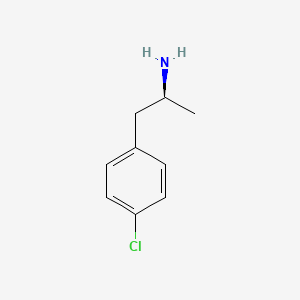
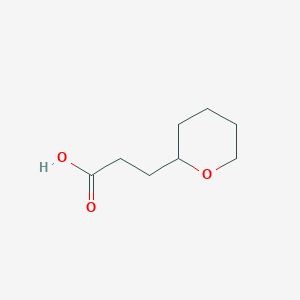

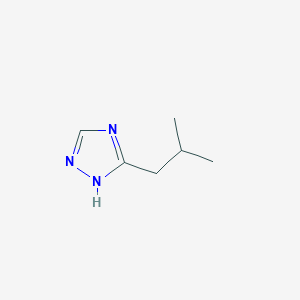
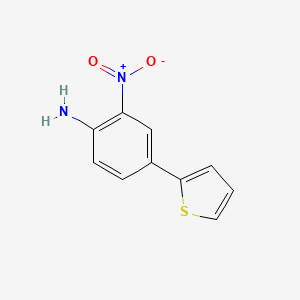
![2-[(2S)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3135871.png)
